3-(Aminomethyl)-1-N-Boc-aniline physical properties
3-(Aminomethyl)-1-N-Boc-aniline physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Aminomethyl)-1-N-Boc-aniline
This guide provides a comprehensive overview of 3-(Aminomethyl)-1-N-Boc-aniline, a key building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its physical properties, analytical characterization, and synthetic applications.
Core Physicochemical Properties
3-(Aminomethyl)-1-N-Boc-aniline, also known by its IUPAC name tert-butyl N-[3-(aminomethyl)phenyl]carbamate, is a bifunctional organic molecule.[1] It incorporates a primary aliphatic amine and an N-Boc protected aromatic amine, making it a versatile intermediate for further chemical modifications.[2] The tert-butyloxycarbonyl (Boc) protecting group imparts stability to the aniline nitrogen, allowing for selective reactions at the aminomethyl moiety.[2]
Structural and Molecular Data
The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 205318-52-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3][4][6][7][8] |
| Molecular Weight | 222.28 g/mol | [1][2][3][4][6][7][8] |
| Appearance | White to yellow solid | [2][7][8][9] |
| Melting Point | 135-138 °C | [3][6] |
| Boiling Point (Predicted) | 299.5 ± 23.0 °C | [3][6][9] |
| Density (Predicted) | 1.120 ± 0.06 g/cm³ | [3][6][9] |
| Solubility | Very slightly soluble (0.98 g/L at 25 °C) | [2] |
| pKa (Predicted) | 13.72 ± 0.70 | [2][3][9] |
Chemical Structure Visualization
The chemical structure of 3-(Aminomethyl)-1-N-Boc-aniline is depicted below, illustrating the spatial arrangement of its functional groups.
Caption: 2D representation of 3-(Aminomethyl)-1-N-Boc-aniline.
Analytical Characterization: A Validating Framework
Rigorous analytical characterization is paramount to confirm the identity and purity of 3-(Aminomethyl)-1-N-Boc-aniline. The following section outlines the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The spectrum is expected to show distinct signals corresponding to the different types of protons present.
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.
-
Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet around δ 3.8-4.2 ppm.
-
Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to nine protons.
-
Amine Protons (-NH₂ and -NH-Boc): Broad singlets that may appear at varying chemical shifts depending on the solvent and concentration.
¹³C NMR spectroscopy will complement the ¹H NMR data, with expected signals for the aromatic carbons, the aminomethyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹ and a single band for the secondary amine (-NH-Boc) in the same region.
-
C-H Stretching: Bands corresponding to aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carbonyl group of the Boc protecting group, typically around 1680-1720 cm⁻¹.
-
C-N Stretching: Bands in the fingerprint region (1000-1350 cm⁻¹) corresponding to the C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 223.29.
Reactivity and Synthetic Applications
The synthetic utility of 3-(Aminomethyl)-1-N-Boc-aniline stems from the orthogonal reactivity of its two amine functionalities. The Boc-protected aniline is relatively unreactive under conditions where the primary aliphatic amine can be selectively functionalized.
Selective Functionalization
The primary amine of the aminomethyl group serves as a nucleophile and can undergo a variety of reactions, including:
-
Acylation
-
Alkylation
-
Reductive amination
-
Sulfonylation
This allows for the introduction of diverse functional groups at this position while the aniline nitrogen remains protected.
N-Boc Deprotection
The Boc group is a well-established protecting group for amines and can be readily removed under acidic conditions.[10][11][12][13] Common deprotection protocols involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent.[11] This unmasks the aniline amine, making it available for subsequent reactions such as diazotization or coupling reactions.
The following diagram illustrates a typical N-Boc deprotection workflow.
Caption: A generalized workflow for the acidic deprotection of the N-Boc group.
Role in Drug Discovery
Aniline and its derivatives are prevalent structural motifs in many pharmaceuticals.[14][15][16] However, the metabolic oxidation of anilines can sometimes lead to the formation of toxic metabolites.[14][15] The use of building blocks like 3-(Aminomethyl)-1-N-Boc-aniline allows for the strategic incorporation of the aniline moiety into complex molecules, while also providing handles for modification that can modulate the compound's metabolic profile and overall pharmacological properties.[15]
Handling and Safety Considerations
3-(Aminomethyl)-1-N-Boc-aniline should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-(Aminomethyl)-1-N-Boc-aniline is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and the differential reactivity of its functional groups make it an important tool for the construction of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.
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